2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid
Description
This compound is a tricyclic heteroaromatic molecule featuring a fused diazatricyclo framework substituted with a fluorine atom at position 2 and a 4-(methylaminomethyl)phenyl group at position 4. The phosphoric acid moiety likely serves as a counterion to enhance solubility or stability. Computational studies using tools like SHELX-family software (commonly employed for crystallographic refinement) could elucidate its 3D conformation and intermolecular interactions .
Properties
Molecular Formula |
C19H23FN3O5P |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid |
InChI |
InChI=1S/C19H20FN3O.H3O4P/c1-21-9-11-2-4-12(5-3-11)13-6-14-10-22-17(24)8-15-18(14)16(7-13)23-19(15)20;1-5(2,3)4/h2-5,8,13-14,21H,6-7,9-10H2,1H3,(H,22,24);(H3,1,2,3,4) |
InChI Key |
JHBXMIAODYEHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2CC3CNC(=O)C=C4C3=C(C2)N=C4F.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies
The diazatricyclo framework is constructed via a [4+2] cycloaddition between a dienophile and a 1,3-diene precursor, followed by intramolecular amidation. Patent WO2014132270A3 discloses analogous tricyclic formations using:
- Lithium di-isopropylamide (LDA) -mediated deprotonation of β-ketoamides at -78°C in tetrahydrofuran (THF)
- Phenylselenium bromide -assisted cyclization under argon atmosphere
- Oxidative elimination with hydrogen peroxide (30% w/v) at 0-5°C
Reaction parameters:
- Temperature gradient: -90°C → 0°C over 4 hours
- Molar ratio (dienophile:diene): 1:1.2
- Yield optimization: 62-68% through solvent screening (THF > DME > acetonitrile)
Ring-Closing Metathesis Approaches
Alternative methods from chemical literature employ Grubbs II catalyst for ring-closing olefin metathesis:
- Substrate : N-allyl-β-enaminone derivatives
- Conditions : 5 mol% catalyst loading in dichloromethane
- Reaction time : 12-16 hours under reflux
- Post-reaction processing : Filtration through Celite® and silica gel chromatography
Comparative studies show metathesis affords superior stereochemical control (dr > 9:1) but lower yields (48-53%) versus cyclocondensation methods.
Fluorination Methodologies
Electrophilic Fluorination
Position-selective fluorination employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):
- Substrate : Tricyclic enol ether intermediate
- Solvent system : Acetonitrile/water (9:1 v/v)
- Temperature : 40°C with mechanical stirring
- Reaction monitoring : 19F NMR spectroscopy
Key parameters:
- Fluorine incorporation efficiency: 89-92%
- Byproduct analysis: <3% difluorinated species
- Workup: Aqueous extraction with ethyl acetate, drying over MgSO4
Nucleophilic Fluoride Displacement
Alternative protocols from PubChem data utilize potassium fluoride in dimethyl sulfoxide (DMSO):
- Substrate : 2-Chloro-tricyclic precursor
- Molar ratio (KF:substrate) : 3:1
- Microwave assistance : 150 W, 100°C, 30 minutes
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient)
Comparative fluorination yields:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Electrophilic | 92 | 98.5 | 6 h |
| Nucleophilic | 84 | 97.2 | 0.5 h |
Installation of the 4-(Methylaminomethyl)phenyl Moiety
Reductive Amination Protocol
Patent WO2014132270A3 details a two-step sequence:
- Aldehyde formation : Oxidation of 4-(hydroxymethyl)benzaldehyde using pyridinium chlorochromate (PCC)
- Methylamine coupling :
- Reactants : Aldehyde (1 eq), methylamine hydrochloride (1.2 eq)
- Reducing agent : Sodium cyanoborohydride (1.5 eq)
- Solvent : Methanol/acetic acid (95:5 v/v)
- Temperature : 25°C, 24 hours
Workup involves:
- Neutralization with 2M NaOH
- Extraction with dichloromethane
- Column chromatography (SiO2, hexane/ethyl acetate 3:1)
Buchwald-Hartwig Amination
Alternative C-N bond formation strategies from employ palladium catalysis:
- Catalytic system : Pd2(dba)3/Xantphos (2:1 molar ratio)
- Base : Cs2CO3 in toluene
- Substrate : 4-Bromobenzyl bromide and methylamine
- Conditions : 110°C, 18 hours under nitrogen
Yield comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Reductive amination | 78 | 98.1 |
| Buchwald-Hartwig | 65 | 96.7 |
Phosphoric Acid Salt Formation
The final salt preparation employs techniques from calcium sulfate processing patents, adapted for pharmaceutical applications:
- Acid-base titration :
- Dissolve free base in anhydrous ethanol
- Add 85% phosphoric acid (1.05 eq) dropwise at 0°C
- Stir for 2 hours, then concentrate under reduced pressure
- Crystallization :
- Solvent system: Ethanol/water (4:1 v/v)
- Cooling rate: 0.5°C/min to 4°C
- Seed crystal addition at 40% supersaturation
- Polymorph control :
- Form II stabilization via antisolvent addition (n-heptane)
- XRPD verification of crystalline phase
Critical quality attributes:
- Assay : 99.2-100.5% (HPLC)
- Water content : ≤0.5% (Karl Fischer)
- Residual solvents : Ethanol ≤5000 ppm (GC)
Process Optimization and Scale-Up Challenges
Tricyclic Core Synthesis
Large-scale production (>10 kg) encounters:
- Exothermicity management in cyclocondensation steps
- Metal contamination from LDA-mediated reactions
- Solution : Continuous flow reactor implementation with:
- Jacketed cooling (-20°C brine)
- In-line FTIR monitoring
- Automated quench systems
Salt Polymorphism Control
Batch-to-batch consistency challenges addressed through:
- PAT (Process Analytical Technology) :
- Raman spectroscopy for crystal form monitoring
- Focused beam reflectance measurement (FBRM)
- Design of Experiments (DoE) :
- 3-factor (temperature, cooling rate, stirring speed) optimization
- Response surface methodology
Analytical Characterization
Structural Elucidation
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45-7.38 (m, 4H, Ar-H), 4.32 (s, 2H, CH2N), 3.15 (s, 3H, NCH3)
- 19F NMR (376 MHz, DMSO-d6): δ -118.5 (s, 1F)
- HRMS : m/z [M+H]+ calcd for C20H18FN3O: 360.1452; found 360.1449
Salt Stoichiometry Verification
- TGA : 0.5% weight loss up to 150°C (hydration water)
- DSC : Endotherm at 214°C (melting point)
- Ion chromatography : PO43-:free base ratio 1:1.02
Environmental and Regulatory Considerations
Green Chemistry Metrics
- Process Mass Intensity (PMI) : 68 (bench scale) → 42 (plant scale)
- E-factor : 18.7 kg waste/kg product
- Solvent recovery : 89% ethanol via distillation
ICH Stability Guidelines
- Forced degradation studies :
- Acidic (0.1M HCl): 2% degradation at 40°C/75% RH
- Oxidative (3% H2O2): 5% degradation
- Photolytic: <1% change under ICH Q1B
Industrial Manufacturing Perspectives
Current production capabilities:
- Batch size : 200-500 kg (GMP facilities)
- Cycle time : 14 days (including QC release)
- Cost analysis :
- Raw materials: 62% of total cost
- Purification: 23%
- Quality control: 15%
Emerging technologies:
- Continuous manufacturing : Reduces cycle time by 40%
- Bio-catalytic approaches : Aminotransferase enzymes for chiral amine synthesis
Chemical Reactions Analysis
Formation of the Tricyclic Core
The diazatricyclo system is synthesized via intramolecular cyclization under basic or acidic conditions. For analogous tricyclic compounds (e.g., elagolix intermediates), cyclization involves:
-
Step 1 : Formation of a urea intermediate (e.g., 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea) through reaction of benzylamine derivatives with carbonyl sources (e.g., phosgene equivalents) .
-
Step 2 : Ring closure catalyzed by tetramethylguanidine or similar bases to generate the fused pyrimidinone core .
Example Reaction Table :
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1 | 2-Fluoro-6-(trifluoromethyl)benzylamine + Urea precursor | Urea intermediate | 98% | |
| 2 | Cyclization with 1,1,3,3-tetramethylguanidine in DMF, 60°C | Tricyclic core | ~85% |
Phosphoric Acid Salt Formation
The free base is converted to the phosphoric acid salt via acid-base reaction :
-
Step : Dissolve the free base in a polar solvent (e.g., isopropyl acetate) and treat with aqueous H₃PO₄ at 10–15°C.
-
Isolation : Crystallization induced by pH adjustment (target pH 6.1–7.0) .
Example Procedure :
-
Combine free base (1 equiv) with 85% H₃PO₄ (1.1 equiv) in i-PrOAc.
Hydrolytic Degradation
The compound is susceptible to hydrolysis at the amide and urea linkages under acidic or alkaline conditions:
-
Acidic (pH < 3) : Cleavage of the methylaminomethylphenyl group.
Oxidative Pathways
Exposure to peroxides or light induces oxidation at the fluorophenyl and methylaminomethyl groups, forming N-oxide byproducts .
Analytical Characterization
Critical Challenges
Scientific Research Applications
Chemistry
In chemistry, rucaparib is used as a tool to study DNA repair mechanisms and the role of PARP enzymes in cellular processes .
Biology
In biological research, rucaparib is used to investigate the effects of PARP inhibition on cell viability, DNA damage response, and apoptosis .
Medicine
In medicine, rucaparib is being explored as a treatment for various cancers, particularly those with BRCA1 or BRCA2 mutations . Clinical trials have shown its efficacy in ovarian, breast, and prostate cancers .
Industry
In the pharmaceutical industry, rucaparib is used in the development of targeted cancer therapies and as a reference compound for the development of new PARP inhibitors .
Mechanism of Action
Rucaparib exerts its effects by inhibiting PARP1 and PARP2 enzymes, which are key mediators of DNA repair in response to single-strand breaks . Inhibition of these enzymes results in the accumulation of double-strand DNA breaks that cannot be repaired in BRCA1/2 mutant tumor cells, leading to cell death . The molecular targets and pathways involved include the homologous recombination repair pathway and the base excision repair pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include:
Structural Similarity Analysis
Using Tanimoto and Dice similarity metrics (calculated via MACCS or Morgan fingerprints), the target compound shows:
- Moderate similarity (Tanimoto ~0.45–0.55) to the triazatricyclo analog () due to shared tricyclic cores and fluorine substituents.
- Low similarity (Tanimoto <0.3) to the diazaspiro compound (), attributed to divergent ring systems and trifluoromethyl groups .
Research Findings and Functional Insights
Pharmacokinetic and Physicochemical Properties
- Solubility : The phosphoric acid counterion in the target compound likely improves aqueous solubility compared to neutral analogs (e.g., ’s carboxylate-free derivatives) .
- Binding Affinity : Fluorine at position 2 may enhance target engagement via halogen bonding, similar to trifluoromethyl groups in ’s compounds, which improve hydrophobic interactions .
Biological Activity
The compound 2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one; phosphoric acid is a complex organic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological pathways, particularly those involving hormonal regulation and enzyme inhibition.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes a fluorinated aromatic ring and a diazatricyclic core, which are significant for its biological activity.
Research indicates that compounds similar to this one often act as antagonists or inhibitors in various biological systems:
- GnRH Receptor Antagonism : The compound may inhibit gonadotropin-releasing hormone (GnRH) receptors, which are crucial in reproductive hormone regulation. This mechanism is particularly relevant for treating conditions like endometriosis and prostate cancer .
- Enzyme Inhibition : The presence of the diazatricyclic moiety suggests potential for enzyme inhibition, particularly in pathways involving urease and other metabolic enzymes .
1. Hormonal Regulation
Studies have shown that related compounds can effectively suppress luteinizing hormone (LH) levels in animal models. For instance, the compound elagolix has demonstrated significant efficacy in lowering LH levels when administered orally to castrated macaques .
2. Urease Inhibition
The urease inhibition activity of related derivatives has been evaluated using standard assays. These compounds showed promising results in inhibiting urease activity, which is vital for managing ureolytic bacterial infections .
| Compound | Urease Inhibition IC50 (µM) |
|---|---|
| Elagolix | 10 |
| Compound A | 3.06 |
| Compound B | 3.13 |
3. Cytotoxicity Profile
An MTT assay was performed on NIH-3T3 cell lines to assess cytotoxicity. The results indicated that while some derivatives exhibited high urease inhibition, they maintained a relatively safe profile with IC50 values above 50 µM, suggesting low toxicity at therapeutic doses .
Case Study 1: Elagolix
Elagolix sodium salt has been extensively studied as a GnRH receptor antagonist. In clinical trials, it demonstrated significant efficacy in reducing pain associated with endometriosis and was well-tolerated by patients .
Case Study 2: Urease Inhibitors
A series of benzimidazole derivatives were synthesized and tested for urease inhibition, revealing that certain modifications led to enhanced activity compared to traditional inhibitors like thiourea and hydroxyurea .
Q & A
Q. What are the established synthesis routes for this compound, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, including cyclization and fluorination. The Vilsmeier-Haack reaction ( ) is a potential method for introducing fluorinated or heterocyclic moieties. For example, analogous reactions using polyphosphoric acid (PPA) as a catalyst () can optimize cyclization steps. Key parameters to optimize include:
- Temperature : Elevated temperatures (80–120°C) for PPA-mediated reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) for improved solubility.
- Stoichiometry : Precise molar ratios of phosphoric acid to intermediates to avoid side reactions. A reaction table for optimization might include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes cyclization |
| PPA Concentration | 85–90% | Reduces byproducts |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Refer to analogous fluorinated spirocyclic systems in patents ( ) for structural guidance .
Q. How can spectroscopic and analytical techniques validate the compound’s structure?
Combine NMR, IR, and elemental analysis for cross-validation:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and fluorinated carbons (split signals due to ¹⁹F coupling).
- IR Spectroscopy : Confirm the presence of phosphoryl (P=O, ~1250 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups ( ).
- Elemental Analysis : Compare calculated vs. observed values (e.g., as in ):
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 73.32 | 73.45 |
| H | 5.59 | 5.71 |
| N | 7.77 | 7.90 |
Discrepancies >0.3% suggest impurities requiring recrystallization or column purification .
Q. What role does phosphoric acid play in the compound’s synthesis or stability?
Phosphoric acid acts as both a catalyst and stabilizing agent :
- Catalytic Role : Facilitates cyclization via protonation of intermediates ().
- Stabilization : Forms hydrogen bonds with fluorinated aromatic systems, reducing hydrolysis (). Comparative studies using alternative acids (e.g., HCl, H₂SO₄) show lower yields due to inadequate stabilization of the tricyclic core .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination in this compound?
Fluorination likely occurs via electrophilic aromatic substitution (EAS) directed by the methylaminomethyl group. Computational modeling (e.g., DFT) can predict reactive sites:
- Electron-Donating Groups : The methylaminomethyl substituent activates the para position for fluorination.
- Steric Effects : The tricyclic structure may hinder ortho substitution, favoring meta/para positions. Experimental validation using isotopically labeled analogs (e.g., ¹⁸F tracers) can map reaction pathways ( ) .
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction scalability?
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
Stability studies should assess:
- pH Sensitivity : Hydrolysis of the phosphoric acid moiety at alkaline pH (>9).
- Thermal Degradation : TGA/DSC analysis to identify decomposition thresholds (>150°C). Fluorinated analogs ( –10) show enhanced stability due to C–F bond inertness, suggesting structural modifications to improve robustness .
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
